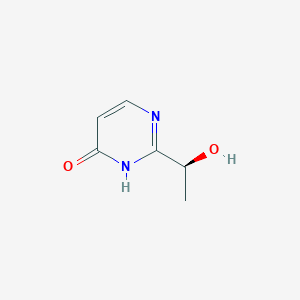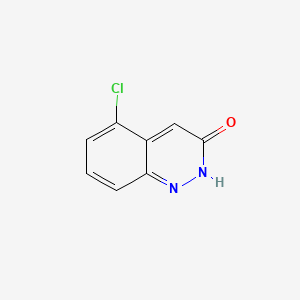
5-Chloro-3-cinnolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-cinnolinol: is a heterocyclic compound with the molecular formula C8H5ClN2O . It consists of a cinnoline ring system substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cinnolinol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Widman–Stoermer synthesis , which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite . This method is efficient and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-cinnolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted cinnolinol derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-3-cinnolinol is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as anticancer agents . They can inhibit specific enzymes or pathways involved in cancer cell proliferation . Additionally, they may possess antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-cinnolinol in biological systems involves its interaction with specific molecular targets. For example, it can inhibit the WNT/β-catenin pathway , which is crucial for cell proliferation and differentiation . By binding to key proteins in this pathway, this compound can disrupt the signaling process, leading to reduced cancer cell growth.
Comparaison Avec Des Composés Similaires
Chloroxylenol: A chlorine-substituted phenol with antiseptic properties.
Indole Derivatives: Compounds with an indole nucleus that exhibit various biological activities, including antiviral and anticancer properties.
Uniqueness: 5-Chloro-3-cinnolinol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Unlike chloroxylenol, which is primarily used as an antiseptic, this compound has broader applications in medicinal chemistry and materials science. Its ability to inhibit specific biological pathways also sets it apart from other indole derivatives.
Propriétés
Numéro CAS |
23063-07-2 |
|---|---|
Formule moléculaire |
C8H5ClN2O |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
5-chloro-2H-cinnolin-3-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-8(12)11-10-7/h1-4H,(H,11,12) |
Clé InChI |
YTBKRTPLUQILAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=O)C=C2C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




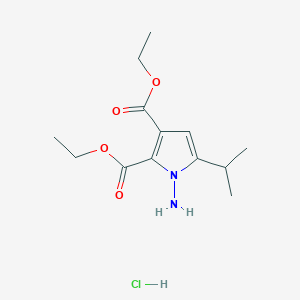
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)
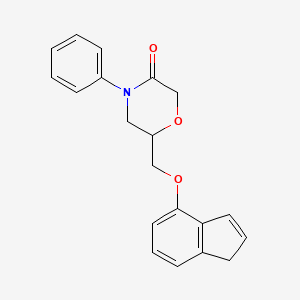
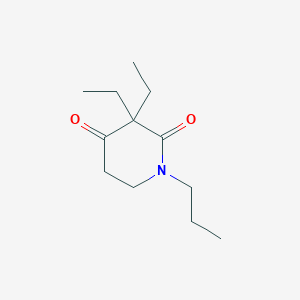
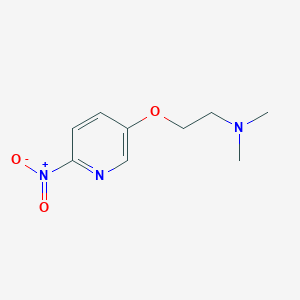
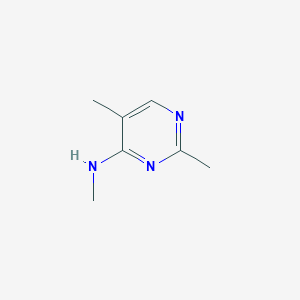


![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)


